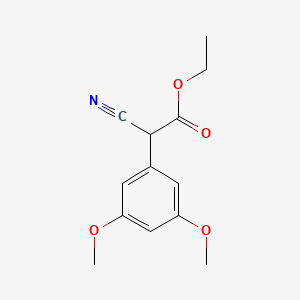

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C13H15NO4 It is a derivative of phenylacetic acid and contains both cyano and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate typically involves the reaction of ethyl cyanoacetate with 3,5-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product after subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown effectiveness against various cancer cell lines, including MCF-7 and HeLa cells. The incorporation of methoxy groups has been linked to increased lipophilicity and enhanced antitumor activity due to improved cellular uptake .

Table 1: Anticancer Activity of this compound Derivatives

Antibacterial Properties

The antibacterial efficacy of this compound has also been evaluated, with results indicating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound D | E. coli | 12 | |

| Compound E | S. aureus | 15 |

Polymer Science Applications

This compound has been utilized in the synthesis of novel copolymers. These polymers exhibit interesting properties due to the incorporation of functional groups from the cyano compound. For example, halogen-substituted variants have been reported to enhance the thermal stability and mechanical properties of polyvinyl acetate matrices .

Table 3: Properties of Copolymers Derived from this compound

| Polymer Type | Functional Groups | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Copolymer A | -Br | 250 | 50 |

| Copolymer B | -Cl | 230 | 45 |

Case Study 1: Anticancer Research

In a study conducted by researchers at the Groningen Research Institute of Pharmacy, derivatives of this compound were synthesized and evaluated for their anticancer properties. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity. Compounds with methoxy substitutions showed significantly higher potency compared to their unsubstituted counterparts .

Case Study 2: Polymer Development

A collaborative research project focused on developing new materials for drug delivery systems utilized this compound in creating biodegradable polymers. These polymers demonstrated controlled release properties and biocompatibility, making them suitable for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-cyano-3,3-diphenylacrylate: Similar in structure but contains additional phenyl groups.

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate: Differing by the position of methoxy groups on the phenyl ring.

Uniqueness

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Biologische Aktivität

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of ethyl cyanoacetate with substituted aromatic compounds. The presence of the cyano group and the methoxy substituents on the phenyl ring significantly influence its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing primarily on its anticancer properties, antioxidant effects, and antibacterial activity.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this compound. For instance:

- Mechanisms of Action : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways. A study showed that derivatives induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- In vitro Studies : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against several cancer cell lines. For example, a derivative showed an IC50 value of 7.12 μM against MCF-7 cells, which is comparable to established chemotherapeutics like 5-FU .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays:

- DPPH Scavenging : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .

- Mechanism : The antioxidant activity is often attributed to the presence of methoxy groups on the phenyl ring, which enhance electron donation capabilities .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated:

- Zone of Inhibition : Studies reported clear zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of these zones was measured to evaluate antibacterial effectiveness .

Comparative Analysis

| Activity Type | IC50/Effectiveness | Reference |

|---|---|---|

| Anticancer (MCF-7) | 7.12 μM | |

| Antioxidant (DPPH) | Significant scavenging | |

| Antibacterial (S. aureus) | Clear inhibition zones |

Case Studies

- Apoptosis Induction in Cancer Cells : A study highlighted that this compound derivatives induced apoptosis in MCF-7 cells through mitochondrial pathways involving cytochrome c release and caspase activation .

- Antioxidant Efficacy : In another study focusing on antioxidant properties, compounds similar to this compound were tested for their ability to scavenge free radicals effectively, demonstrating potential therapeutic applications in oxidative stress-related diseases .

- Antibacterial Properties : The antibacterial activity was evaluated against multiple strains, showing promising results that suggest further exploration into its use as a natural antibacterial agent .

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUAJJHYTZRNHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.